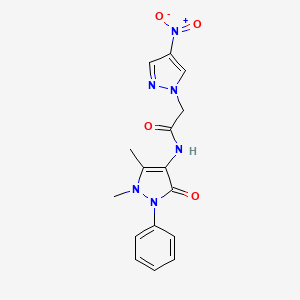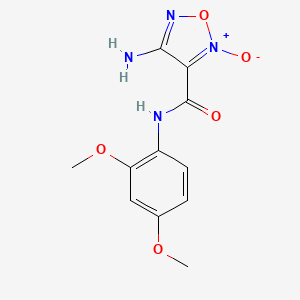![molecular formula C19H22N4O B11489022 2,6-dimethyl-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]-5-phenylpyrimidin-4(1H)-one](/img/structure/B11489022.png)
2,6-dimethyl-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]-5-phenylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: 2,6-dimethyl-5-phenylpyrimidin-4(1H)-one, 2-methylimidazole, and 1,3-dibromopropane.
- Conditions: Reflux in acetonitrile with potassium carbonate as a base.
- Product: 2,6-dimethyl-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]-5-phenylpyrimidin-4(1H)-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]-5-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the phenyl and dimethyl groups. The imidazole moiety is then attached via a propyl linker.
-
Step 1: Synthesis of Pyrimidine Core
- Reactants: Acetylacetone, urea, and benzaldehyde.
- Conditions: Reflux in ethanol with a catalytic amount of acid.
- Product: 2,6-dimethyl-5-phenylpyrimidin-4(1H)-one.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety.
Reduction: Reduction reactions can target the pyrimidine core or the phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine or phenyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,6-dimethyl-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]-5-phenylpyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. The imidazole moiety can interact with metal ions in enzyme active sites, while the pyrimidine core can participate in hydrogen bonding and π-π interactions with biological targets. These interactions disrupt the normal function of the target enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethyl-5-phenylpyrimidin-4(1H)-one: Lacks the imidazole moiety, resulting in different biological activity.
1-[3-(2-methyl-1H-imidazol-1-yl)propyl]-5-phenylpyrimidin-4(1H)-one: Lacks the dimethyl groups, affecting its chemical reactivity and biological properties.
Uniqueness
2,6-dimethyl-1-[3-(2-methyl-1H-imidazol-1-yl)propyl]-5-phenylpyrimidin-4(1H)-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the imidazole and pyrimidine moieties allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22N4O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,6-dimethyl-1-[3-(2-methylimidazol-1-yl)propyl]-5-phenylpyrimidin-4-one |
InChI |
InChI=1S/C19H22N4O/c1-14-18(17-8-5-4-6-9-17)19(24)21-16(3)23(14)12-7-11-22-13-10-20-15(22)2/h4-6,8-10,13H,7,11-12H2,1-3H3 |
InChI Key |
VKWDFOCSOWWONI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N=C(N1CCCN2C=CN=C2C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11488943.png)
![3-(4-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylpropanamide](/img/structure/B11488954.png)
![(1Z)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11488961.png)
![2H-Pyran-4-ethanamine, N-[(3,4-dimethoxyphenyl)methyl]tetrahydro-2,2-dimethyl-4-(1-methylethyl)-](/img/structure/B11488966.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}-4-methoxybenzamide](/img/structure/B11488968.png)

![N-[4-fluoro-2-(phenylacetyl)phenyl]-4-methylbenzamide](/img/structure/B11488977.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-(propan-2-yl)benzenesulfonamide](/img/structure/B11488982.png)
![6-(4-bromophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11488985.png)
![Methyl 1-{2-[4-(dimethylsulfamoyl)benzamido]benzenesulfonyl}pyrrolidine-2-carboxylate](/img/structure/B11489004.png)
![Tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl 4-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B11489005.png)
![3-(4-Fluorophenyl)-5-oxo-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11489008.png)

![2-({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-nitrophenyl)acetamide](/img/structure/B11489015.png)
